

# Application Notes and Protocols for In Vitro Assays of GSK894281

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## Compound of Interest

Compound Name: GSK894281

Cat. No.: B1672404

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These application notes provide detailed protocols for the in vitro characterization of **GSK894281**, a potent and orally active full agonist of the ghrelin receptor (GHS-R1a). The following protocols are foundational for assessing the binding affinity and functional potency of **GSK894281** and similar compounds.

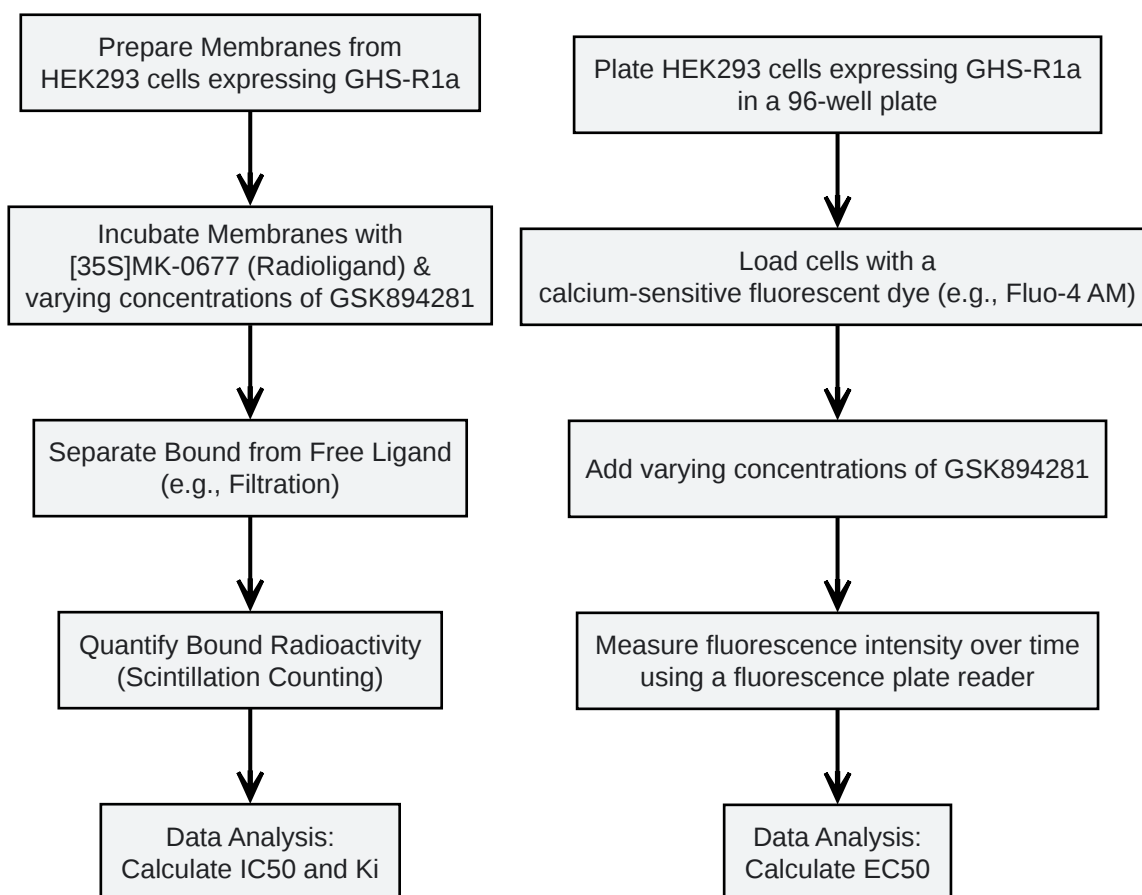
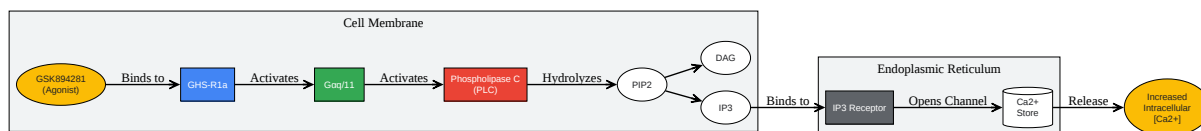
## Quantitative Data Summary

While comprehensive quantitative data for **GSK894281** is not extensively available in the public domain, the following information has been reported:

Parameter	Value	Receptor	Notes
pEC50	< 4.9	Human Motilin Receptor	Indicates off-target activity. A lower pEC50 value corresponds to a higher EC50 value and lower potency.
Potency	High	Ghrelin Receptor (GHS-R1a)	GSK894281 is characterized as a highly potent ghrelin receptor full agonist. [1][2] Specific EC50 or Ki values are not publicly available.

## Signaling Pathway of Ghrelin Receptor (GHS-R1a)

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca<sup>2+</sup>]<sub>i</sub>).



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## References

- 1. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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